molecular formula C25H17Cl2N5 B2973463 (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 327039-24-7

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2973463
CAS No.: 327039-24-7
M. Wt: 458.35
InChI Key: VXNNLBLSOQMQSF-CCVNUDIWSA-N
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Description

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, phenyl, and quinoline groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and phenyl groups. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrazone Linkage: This involves the reaction of the quinazoline derivative with hydrazine hydrate, followed by condensation with 2-chloro-7-methylquinoline-3-carbaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone linkage to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. The quinazoline and quinoline moieties are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new drugs.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of cancer. Quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This makes them promising candidates for anticancer drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the fine-tuning of these properties for various applications.

Mechanism of Action

The mechanism of action of (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit tyrosine kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its dual presence of quinoline and quinazoline moieties makes it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N5/c1-15-7-8-17-12-18(24(27)29-22(17)11-15)14-28-32-25-30-21-10-9-19(26)13-20(21)23(31-25)16-5-3-2-4-6-16/h2-14H,1H3,(H,30,31,32)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNLBLSOQMQSF-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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